

# Performance evaluation of different phenotypic methods for Carbapenemase detection.

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## A Comparative Guide to Phenotypic Methods for Carbapenemase Detection

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid detection of carbapenemase-producing organisms (CPOs) is a critical challenge in clinical microbiology and infection control. Phenotypic methods offer a cost-effective and accessible approach for identifying these highly resistant bacteria. This guide provides a comprehensive comparison of the performance of various phenotypic assays, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

## Performance of Phenotypic Carbapenemase Detection Methods

The selection of a phenotypic assay for carbapenemase detection is often a balance between sensitivity, specificity, turnaround time, and ease of use. The following table summarizes the performance characteristics of commonly used methods based on various studies. Molecular methods, such as PCR, are considered the gold standard for comparison.

| Method                           | Sensitivity (%)     | Specificity (%)   | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Key Advantages  | Key Limitations  |
|----------------------------------|---------------------|-------------------|-------------------------------------|-------------------------------------|---|--|
| Modified Hodge Test (MHT)        | 80.25 - 93.94[1][2] | 83.33 - 100[1][2] | 100[1]                              | 95.45[1]                            | Inexpensive, simple to perform.                         | Long turnaround time, lacks specificity, poor sensitivity for metallo- $\beta$ -lactamases (MBLs).[3] [4] Can produce false-positive results with ESBL or AmpC producers with porin loss.[5] |
| Carba NP Test                    | 76.3 - 100[3][6]    | 93 - 100[3][6]    | 97[6]                               | 79[6]                               | Rapid results (within 2 hours), high specificity.[3][5] | Lower sensitivity for OXA-48-like enzymes.[4][7]   |
| Modified Carbapenem Inactivation | 81.3 - 97[6]        | 93 - 98.5[6][8]   | 98[6]                               | 90[6]                               | High sensitivity and specificity, recommended           | Longer incubation than Carba NP, may have  |

|  |  |  |   |       |   |   |
|--|--|--|---|-------|---|---|
| Method<br>(mCIM)   |  |  |   |       | ded by<br>CLSI.[1]  | issues<br>detecting<br>OXA-23-<br>like<br>carbapene<br>mases.[8]  |
| eCIM<br>(mCIM with<br>EDTA)  | Sensitivity<br>for MBLs:<br>89.3 - 93[8] | Specificity<br>for MBLs:<br>98.7 - 99[8] | - | -     | Differentiat<br>es between<br>serine and<br>metallo-β-<br>lactamases<br>.[9]          | Requires<br>additional<br>steps and<br>reagents<br>compared<br>to mCIM.                                       |
| Combined<br>Disk Test<br>(CDT)   | Sensitivity<br>for MBLs:<br>88[8]        | 79[8]                                    | - | 55[8] | Can help<br>differentiat<br>e<br>carbapene<br>mase<br>classes.                        | Low<br>specificity<br>and NPV,<br>may fail to<br>detect<br>certain<br>carbapene<br>mase types<br>like IMP.[8] |
| Immunochr<br>omatograp<br>hic (IC)<br>Assays<br>(e.g., NG-<br>Test<br>CARBA 5) | 88.2 - 98[8]<br>[10]                     | 100[10]                                  | - | 70[8] | Rapid,<br>easy to<br>use, can<br>detect<br>specific<br>carbapene<br>mase<br>families. | Limited to<br>the targets<br>included in<br>the assay,<br>may miss<br>novel or<br>rare<br>enzymes.<br>[8]     |

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are the protocols for three key phenotypic assays.

## Modified Hodge Test (MHT)

The MHT detects carbapenemase production by observing the enhanced growth of a carbapenem-susceptible indicator strain in the presence of a carbapenemase-producing test organism.[4]

### Materials:

- Mueller-Hinton agar (MHA) plate
- Carbapenem disk (e.g., meropenem 10 µg)
- Indicator organism: *Escherichia coli* ATCC 25922 (susceptible to carbapenems)
- Test organism
- Sterile saline or broth
- Sterile swabs and inoculating loops

### Procedure:

- Prepare a 0.5 McFarland standard suspension of the *E. coli* indicator organism.
- Using a sterile swab, create a lawn of the indicator organism on the MHA plate.
- Place a carbapenem disk in the center of the plate.
- In a straight line, streak the test organism from the edge of the disk to the periphery of the plate.
- Incubate the plate overnight at 37°C.

### Interpretation:

- Positive: A cloverleaf-like indentation of the *E. coli* growth along the test organism streak within the zone of inhibition.
- Negative: No enhanced growth of the indicator strain along the streak.

## Carba NP Test

The Carba NP test is a rapid colorimetric assay that detects carbapenem hydrolysis.<sup>[11]</sup> The hydrolysis of a carbapenem (imipenem) leads to a pH change, which is visualized with a pH indicator (phenol red).<sup>[4]</sup>

### Materials:

- Test tubes
- Phenol red solution
- Zinc sulfate ( $\text{ZnSO}_4$ ) solution (optional, enhances detection of MBLs)
- Imipenem powder
- Test organism
- Sterile inoculating loops

### Procedure:

- Prepare the phenol red solution.
- Create two sets of tubes. To one set, add the phenol red solution. To the second set, add the phenol red solution containing imipenem.
- Inoculate a loopful of the test organism into each of the two tubes.
- Incubate at 37°C for a maximum of 2 hours.

### Interpretation:

- Positive: The solution with imipenem changes color from red to yellow or orange, while the solution without imipenem remains red.
- Negative: Both tubes remain red.

## Modified Carbapenem Inactivation Method (mCIM)

The mCIM is a highly sensitive and specific method recommended by the Clinical and Laboratory Standards Institute (CLSI) to detect carbapenemase production.<sup>[1]</sup>

### Materials:

- Tryptic soy broth (TSB)
- Meropenem disk (10 µg)
- MHA plate
- Indicator organism: E. coli ATCC 25922
- Test organism
- Sterile inoculating loops

### Procedure:

- Emulsify a 1 µL loopful of the test organism in 2 mL of TSB.
- Immerse a meropenem disk in the bacterial suspension.
- Incubate the tube for 4 hours at 37°C.
- Prepare a 0.5 McFarland suspension of the E. coli indicator organism and create a lawn on an MHA plate.
- Remove the meropenem disk from the TSB and place it on the inoculated MHA plate.
- Incubate the plate overnight at 37°C.

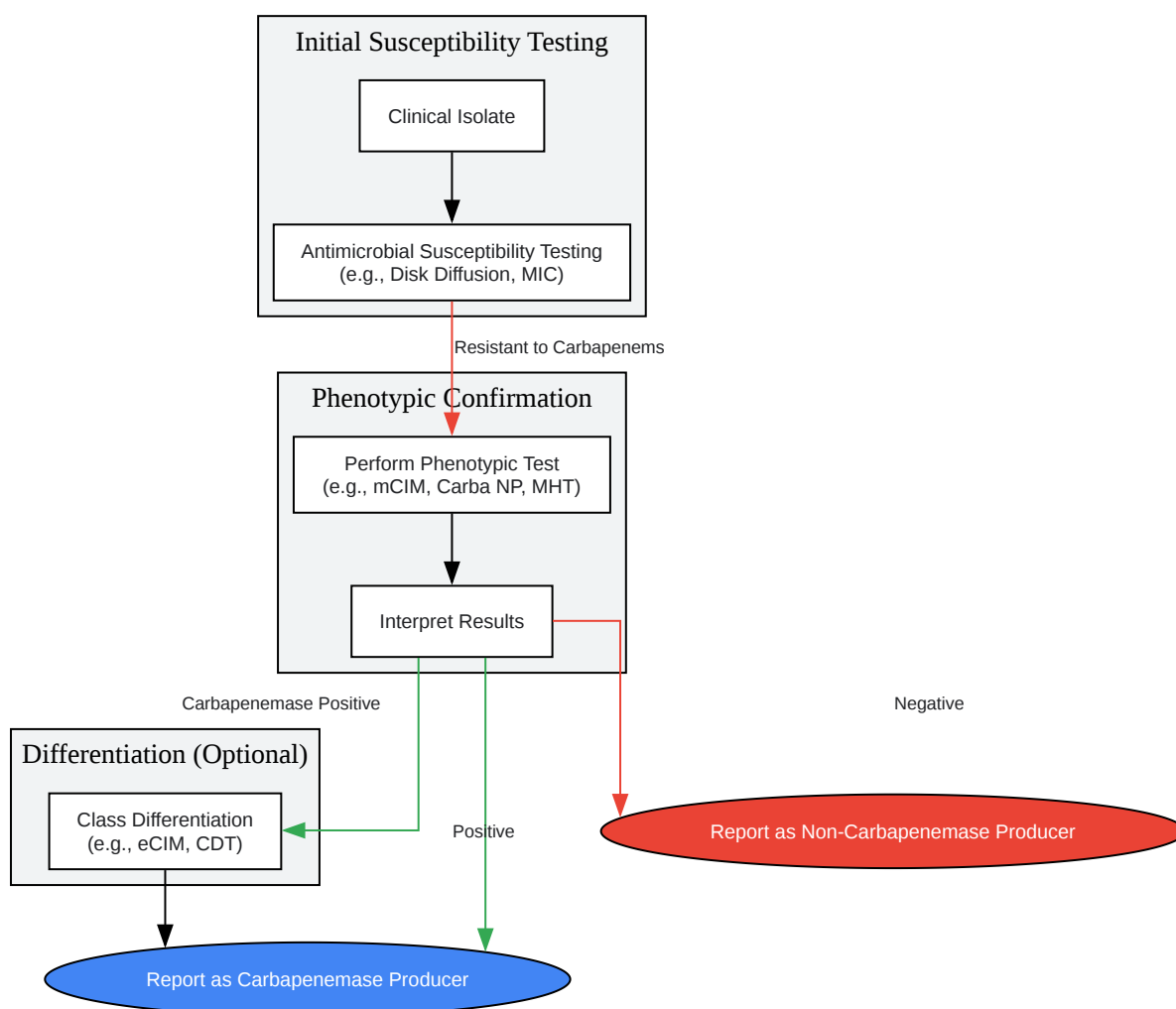
### Interpretation:

- Positive: Zone of inhibition diameter of 6–15 mm.<sup>[1]</sup>
- Negative: Zone of inhibition diameter of ≥19 mm.<sup>[1]</sup>

- Indeterminate: Zone of inhibition diameter of 16–18 mm.

## Visualizing the Workflow

The following diagram illustrates a generalized workflow for the phenotypic detection of carbapenemases, starting from a clinical isolate.



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Caption: Workflow for phenotypic carbapenemase detection.

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